![molecular formula C15H9Cl2N3O3 B11510599 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B11510599.png)
2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a nitrophenylmethyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dichlorobenzohydrazide with 4-nitrobenzaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Cyclization: Phosphorus oxychloride (POCl₃), acetic anhydride (Ac₂O)
Major Products
Reduction: 2-(2,4-Dichlorophenyl)-5-[(4-aminophenyl)methyl]-1,3,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. Research has focused on their use as anti-inflammatory, anticancer, and antiviral agents. The presence of both dichlorophenyl and nitrophenyl groups contributes to its biological activity.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for formulations that target specific pests and weeds.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(2,4-Dichlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole stands out due to the presence of the nitrophenylmethyl group, which enhances its reactivity and potential biological activity. This unique structural feature allows for a broader range of applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H9Cl2N3O3 |
---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-10-3-6-12(13(17)8-10)15-19-18-14(23-15)7-9-1-4-11(5-2-9)20(21)22/h1-6,8H,7H2 |
InChI Key |
ZNOGZNAWPPGXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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